molecular formula C5H11ClFNO2 B2382899 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride CAS No. 664990-44-7

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Cat. No. B2382899
CAS RN: 664990-44-7
M. Wt: 171.6
InChI Key: AAYNSALCEAVHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A new (18)F-labeled branched amino acid, 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB), has been prepared in 36% decay-corrected yield using no-carrier-added [(18)F]fluoride . The synthesis process involves nucleophilic fluorination reactions .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride can be found in various databases such as PubChem .

Scientific Research Applications

Synthesis Techniques

  • Stereoselective Synthesis : A study demonstrated the stereoselective synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives, highlighting its potential in the production of enantiomerically pure compounds, which is crucial in pharmaceutical applications (Laue, Kröger, Wegelius, & Haufe, 2000).

  • Oxazoline-oxazinone Oxidative Rearrangement : Another research focused on the synthesis of fluorinated amino acids, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process underscores the significance of 2-Amino-4-fluoro-2-methylbutanoic acid in creating valuable fluorinated amino acids, which are important in medicinal chemistry (Pigza, Quach, & Molinski, 2009).

Medical Imaging and Diagnostic Applications

  • Tumor Imaging Agent : 2-Amino-4-[18F]fluoro-2-methylbutanoic acid (FAMB) was synthesized and evaluated as a potential tumor imaging agent. It was found to be transported primarily via the L type amino acid transport system, with high tumor to normal brain ratios in rats, suggesting its efficacy in tumor imaging (McConathy et al., 2003).

Interaction with Biological Systems

  • Interactions with Enzymes : Research has shown that 4-Amino-2-(substituted methyl)-2-butenoic acids are potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This indicates its potential role in studying enzyme activity and designing enzyme inhibitors (Silverman, Durkee, & Invergo, 1986).

  • Interactions with Sodium Dodecyl Sulfate : A study investigated the interactions of glycyl dipeptides, including 2-[(2-aminoacetyl)amino]-3-methylbutanoic acid, with sodium dodecyl sulfate. This research is significant in understanding the behavior of such compounds in different chemical environments (Yan, Zhang, Li, & Wang, 2010).

Chemical Synthesis and Development

  • Enantioselective Syntheses : The enantioselective synthesis of 2-amino-4-fluoropent-4-enoic acids, as isosteres of asparagine, was achieved, demonstrating the versatility of 2-Amino-4-fluoro-2-methylbutanoic acid in synthesizing structurally diverse compounds (Laue, Mück‐Lichtenfeld, & Haufe, 1999).

  • Synthesis of GABA Analogues : The synthesis of various GABA analogues, including 4-Amino-2-methylbutanoic acid, illustrates the application of 2-Amino-4-fluoro-2-methylbutanoic acid in creating compounds of pharmacological interest (Duke et al., 2004).

Mechanism of Action

In vitro uptake assays with rat 9L gliosarcoma cells suggest that [ (18)F]FAMB was transported primarily via the L type amino acid transport system . This suggests that it might have potential applications in tumor imaging.

properties

IUPAC Name

2-amino-4-fluoro-2-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2.ClH/c1-5(7,2-3-6)4(8)9;/h2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYNSALCEAVHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCF)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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